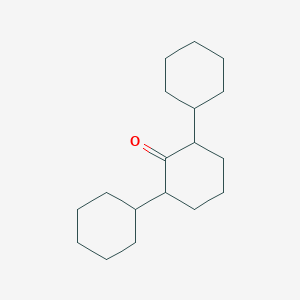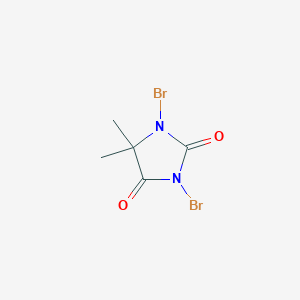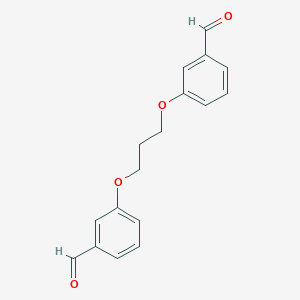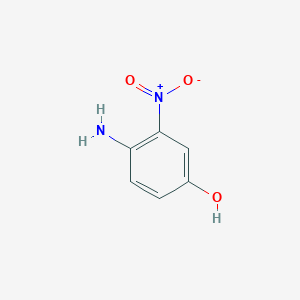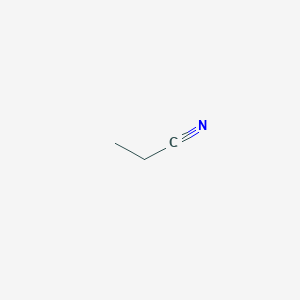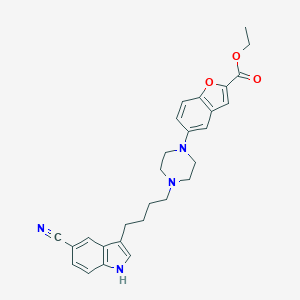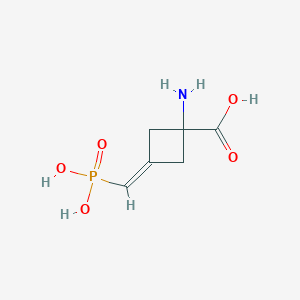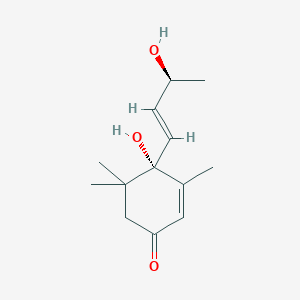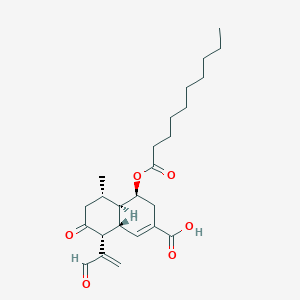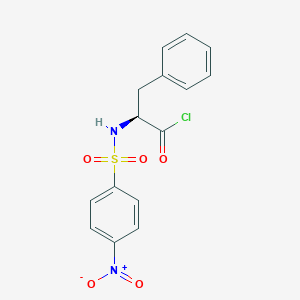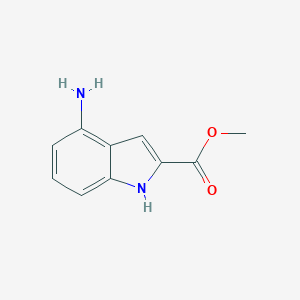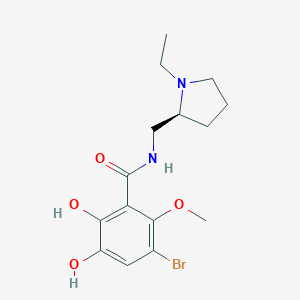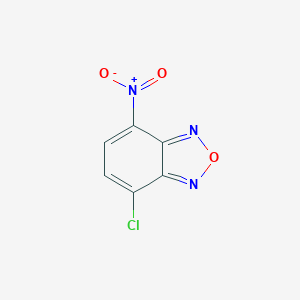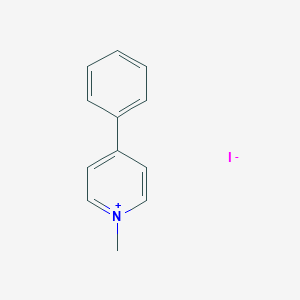![molecular formula C20H24ClIO2 B127165 (8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 151986-79-7](/img/structure/B127165.png)
(8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Chloro-21-iodovinylestradiol, commonly referred to as (8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, is a synthetic derivative of estradiol This compound is known for its unique chemical structure, which includes both chlorine and iodine atoms
Métodos De Preparación
The synthesis of 21-Chloro-21-iodovinylestradiol involves several steps. The primary synthetic route includes the halogenation of estradiol derivatives. The reaction conditions typically involve the use of halogenating agents such as chlorine and iodine in the presence of catalysts. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
21-Chloro-21-iodovinylestradiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The halogen atoms in 21-Chloro-21-iodovinylestradiol can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
21-Chloro-21-iodovinylestradiol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 21-Chloro-21-iodovinylestradiol involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular behavior, making it a valuable tool in both research and therapeutic contexts .
Comparación Con Compuestos Similares
21-Chloro-21-iodovinylestradiol is unique due to the presence of both chlorine and iodine atoms in its structure. Similar compounds include:
Estradiol: The parent compound, which lacks the halogen atoms.
21-Chloro-estradiol: A derivative with only a chlorine atom.
21-Iodo-estradiol: A derivative with only an iodine atom.
Compared to these similar compounds, 21-Chloro-21-iodovinylestradiol exhibits distinct chemical and biological properties due to the combined presence of chlorine and iodine .
Propiedades
Número CAS |
151986-79-7 |
|---|---|
Fórmula molecular |
C20H24ClIO2 |
Peso molecular |
458.8 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24ClIO2/c1-19-8-6-15-14-5-3-13(23)10-12(14)2-4-16(15)17(19)7-9-20(19,24)11-18(21)22/h3,5,10-11,15-17,23-24H,2,4,6-9H2,1H3/b18-11+/t15-,16-,17+,19+,20?/m1/s1 |
Clave InChI |
LUOIZCAYCTUDPW-OPMVKILCSA-N |
SMILES |
CC12CCC3C(C1CCC2(C=C(Cl)I)O)CCC4=C3C=CC(=C4)O |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C(\Cl)/I)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C=C(Cl)I)O)CCC4=C3C=CC(=C4)O |
Sinónimos |
(17alpha,20Z-chloro)-21-chloro-21-iodovinylestradiol 21-chloro-21-iodovinylestradiol 21-Cl-IVE2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


